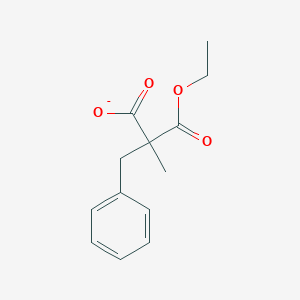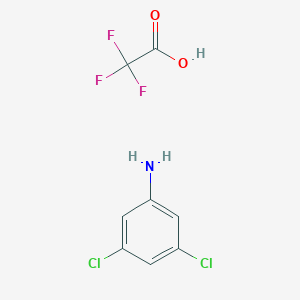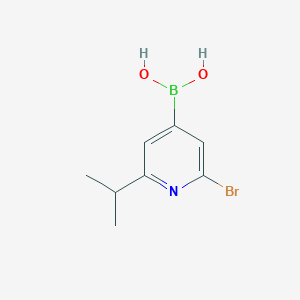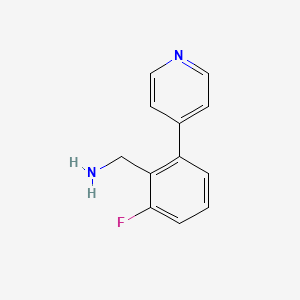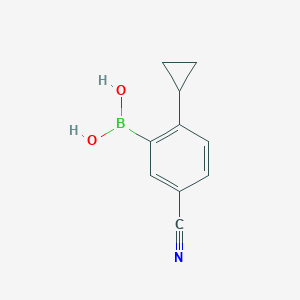
(5-Cyano-2-cyclopropylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Cyano-2-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C10H10BNO2. It is a boronic acid derivative that features a cyano group and a cyclopropyl group attached to a phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
(5-Cyano-2-cyclopropylphenyl)boronic acid can be synthesized through various methods. One common approach involves the borylation of aryl halides using palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . This method typically employs an aryl halide, a boronic acid or boronate ester, and a palladium catalyst under mild reaction conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability. The choice of catalyst, solvent, and reaction conditions is crucial to ensure the desired product is obtained with minimal by-products.
化学反应分析
Types of Reactions
(5-Cyano-2-cyclopropylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The cyano group can be reduced to an amine.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst or reducing agents like lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or toluene.
Major Products Formed
Oxidation: Phenols.
Reduction: Amines.
Substitution: Biaryl compounds or other substituted aromatic compounds.
科学研究应用
(5-Cyano-2-cyclopropylphenyl)boronic acid has several applications in scientific research:
Biology: Investigated for its potential as a molecular probe or ligand in biological assays.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of (5-Cyano-2-cyclopropylphenyl)boronic acid in chemical reactions involves the formation of transient intermediates, such as boronate esters, which facilitate the transfer of functional groups. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, which can form reversible covalent bonds with diols or other nucleophilic groups .
相似化合物的比较
Similar Compounds
Uniqueness
This compound is unique due to the presence of both a cyano group and a cyclopropyl group on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.
属性
分子式 |
C10H10BNO2 |
|---|---|
分子量 |
187.00 g/mol |
IUPAC 名称 |
(5-cyano-2-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c12-6-7-1-4-9(8-2-3-8)10(5-7)11(13)14/h1,4-5,8,13-14H,2-3H2 |
InChI 键 |
WOBKSWVRCDXKOI-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1)C#N)C2CC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


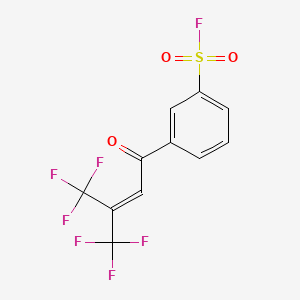
![2-(Piperidin-4-ylmethyl)benzo[d]thiazole hydrochloride](/img/structure/B14072025.png)
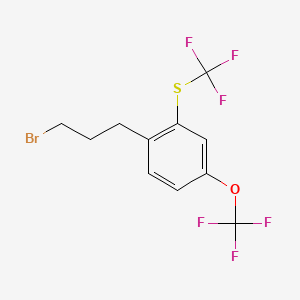
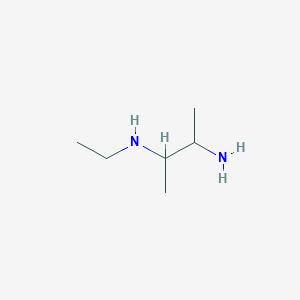
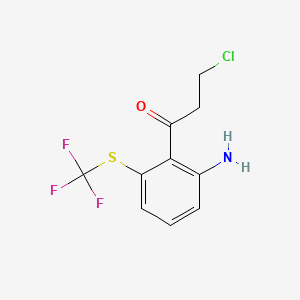
![1-(cyanomethyl)-3-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]urea](/img/structure/B14072051.png)
